4-{1-[(4-fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine

Lipophilicity Membrane permeability CNS drug design

4-{1-[(4-fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine (CAS 2640845-52-7) is a synthetic small molecule comprising a piperidine-3-carbonyl core linked to a thiomorpholine ring and an N‑(4‑fluorobenzyl) substituent. Its computed XLogP3 of 2.2, zero hydrogen‑bond donors, and four hydrogen‑bond acceptors place it in a lipophilic, non‑ionisable chemical space typical of CNS‑penetrant screening candidates.

Molecular Formula C17H23FN2OS
Molecular Weight 322.4 g/mol
CAS No. 2640845-52-7
Cat. No. B6474287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{1-[(4-fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine
CAS2640845-52-7
Molecular FormulaC17H23FN2OS
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC2=CC=C(C=C2)F)C(=O)N3CCSCC3
InChIInChI=1S/C17H23FN2OS/c18-16-5-3-14(4-6-16)12-19-7-1-2-15(13-19)17(21)20-8-10-22-11-9-20/h3-6,15H,1-2,7-13H2
InChIKeyKQIWWJVUZDGTIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{1-[(4-fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine – Structural and Physicochemical Baseline for Procurement Evaluation


4-{1-[(4-fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine (CAS 2640845-52-7) is a synthetic small molecule comprising a piperidine-3-carbonyl core linked to a thiomorpholine ring and an N‑(4‑fluorobenzyl) substituent [1]. Its computed XLogP3 of 2.2, zero hydrogen‑bond donors, and four hydrogen‑bond acceptors place it in a lipophilic, non‑ionisable chemical space typical of CNS‑penetrant screening candidates [1]. This compound is offered as a research‑grade building block (typically ≥95 % purity) by multiple screening‑library suppliers.

4-{1-[(4-fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine – Why In‑Class Compounds Cannot Be Interchanged


The piperidine‑3‑carbonyl thiomorpholine scaffold is highly sensitive to heteroatom identity (S vs. O) and benzyl substitution pattern. Replacing the sulfur atom of the thiomorpholine ring with oxygen (morpholine analog) reduces computed XLogP3 by ≈0.8 log units, substantially altering passive membrane permeability and tissue distribution [1][2]. Similarly, shifting the fluorine from the para to the meta position or substituting it with chlorine or hydrogen modifies molecular dipole, electronic surface potential, and potential target‑binding interactions in ways that cannot be predicted a priori. These structural alterations are not isofunctional; therefore, generic substitution without matched‑pair data carries a high risk of divergent biological and pharmacokinetic outcomes.

4-{1-[(4-fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine – Quantitative Differentiation Evidence vs. Closest Analogs


Thiomorpholine vs. Morpholine: XLogP3 Shift Quantifies Lipophilicity Advantage

The target thiomorpholine compound exhibits a computed XLogP3 of 2.2, whereas the direct morpholine analog (oxygen in place of sulfur) has a computed XLogP3 of 1.4 [1][2]. This +0.8 log unit increase is consistent with the established lipophilicity‐enhancing effect of sulfur‑for‑oxygen bioisosteric replacement and indicates higher passive membrane permeability for the thiomorpholine derivative.

Lipophilicity Membrane permeability CNS drug design

Hydrogen‑Bond Acceptor Count Comparison: Thiomorpholine vs. Morpholine

Both the target thiomorpholine and its morpholine analog possess four hydrogen‑bond acceptors and zero hydrogen‑bond donors [1][2]. This identical H‑bond profile indicates that the lipophilicity difference is not driven by changes in H‑bond capacity but solely by the sulfur‑oxygen substitution, allowing isolated optimization of permeability without altering solubility‑limiting H‑bond interactions.

Hydrogen bonding Solubility Drug-likeness

Molecular Weight and Rotatable Bond Parity with Morpholine Analog

The target compound (MW = 322.4 g/mol) is 16‑Da heavier than the morpholine analog (MW = 306.37 g/mol), a difference attributable solely to S vs. O [1][2]. Both compounds contain three rotatable bonds, indicating equivalent molecular flexibility. The incremental mass increase is unlikely to violate typical lead‑like criteria (MW < 350).

Molecular size Flexibility Drug-likeness

Para‑Fluorobenzyl Fragment: Established Privileged Motif for Target Engagement

The 4‑fluorobenzyl‑piperidine substructure present in the target compound has been independently validated as a productive fragment hit in multiple target‑based screens. Co‑crystal structures of 4‑(4‑fluorobenzyl)piperidine bound to BACE‑1 (PDB 2OHN) confirm a well‑defined binding pose [1], while derivatives of this fragment have demonstrated tyrosinase inhibitory activity with IC₅₀ values in the low micromolar range (e.g., 252 μM for a lead compound) [2]. Although direct activity data for the full thiomorpholine amide are not yet published, the embedded fragment has a documented track record of target engagement that the unsubstituted benzyl or meta‑fluoro isomers lack in the same assays.

Fragment-based drug discovery Tyrosinase inhibition BACE-1

4-{1-[(4-fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine – Recommended Research and Industrial Scenarios


CNS Penetration Optimization in Early‑Stage Lead Discovery

When a morpholine‑containing lead series shows insufficient brain exposure, the thiomorpholine analog can be evaluated as a matched‑pair alternative. The +0.8 log unit XLogP3 gain is expected to enhance passive blood–brain barrier permeability, enabling the exploration of CNS targets without altering hydrogen‑bond capacity or molecular flexibility [1][2].

Fragment‑Based Elaboration Starting from a Validated 4‑Fluorobenzyl‑Piperidine Core

The 4‑fluorobenzyl‑piperidine fragment has been crystallographically validated against BACE‑1 (PDB 2OHN) and shown to support tyrosinase inhibition. The full thiomorpholine amide provides a pre‑installed 3‑carbonyl vector for further conjugation or library synthesis, enabling fragment growth without disrupting the binding‑competent orientation of the fluorobenzyl group [3][4].

Physicochemical Property‑Driven Library Design

In diversity‑oriented synthesis campaigns, the thiomorpholine scaffold offers a deliberate lipophilicity increase over morpholine while retaining identical H‑bond donor/acceptor counts and rotatable bond number. This allows library designers to systematically probe the impact of logP on target binding, solubility, and metabolic stability within a congeneric series [1][2].

Tool Compound for Investigating Sulfur‑Containing Heterocycle Metabolism

Thiomorpholine rings are susceptible to S‑oxidation, generating sulfoxide and sulfone metabolites that can be monitored by LC‑MS. This compound can serve as a substrate to study sulfur oxidation pathways in liver microsome or hepatocyte assays, providing metabolic soft‑spot information that may be exploited for prodrug design or metabolite identification [1].

Quote Request

Request a Quote for 4-{1-[(4-fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.